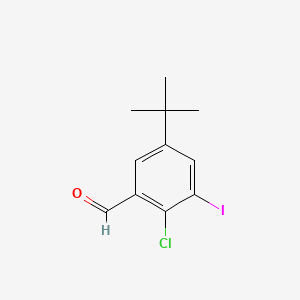

5-(t-Butyl)-2-chloro-3-iodobenZaldehyde

Beschreibung

5-(t-Butyl)-2-chloro-3-iodobenzaldehyde is a halogenated benzaldehyde derivative characterized by a benzene ring substituted with a tert-butyl group at position 5, a chlorine atom at position 2, and an iodine atom at position 3. Its molecular formula is C₁₁H₁₂ClIO (calculated based on substituent addition to benzaldehyde). The chlorine and iodine atoms contribute to electronic effects (e.g., electron-withdrawing properties) and may facilitate cross-coupling reactions in medicinal or materials chemistry.

Eigenschaften

Molekularformel |

C11H12ClIO |

|---|---|

Molekulargewicht |

322.57 g/mol |

IUPAC-Name |

5-tert-butyl-2-chloro-3-iodobenzaldehyde |

InChI |

InChI=1S/C11H12ClIO/c1-11(2,3)8-4-7(6-14)10(12)9(13)5-8/h4-6H,1-3H3 |

InChI-Schlüssel |

FRXKXPVILPOWQC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=C(C(=C1)I)Cl)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 5-(Tert-butyl)-2-chlorobenzaldehyde using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where 5-(Tert-butyl)-2-chlorobenzaldehyde is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate

Industrial Production Methods

Industrial production of 5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of reagents, solvents, and catalysts is critical to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products

Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.

Oxidation: Formation of 5-(Tert-butyl)-2-chloro-3-iodobenzoic acid.

Reduction: Formation of 5-(Tert-butyl)-2-chloro-3-iodobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen and Functional Group Variations

Compound A : 5-Chloro-2-hydroxy-3-iodobenzaldehyde (C₇H₄ClIO₂)

- Structure : Lacks the tert-butyl group but includes a hydroxyl (-OH) at position 2 instead of chlorine.

- Properties: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the tert-butyl analog.

Compound B : 5-{[5-(t-Butyl)-2-methylphenyl]thio}-4-phenyl-1,2,3-thiadiazole (C₁₆H₁₄N₂S₂)

- Structure : Shares the 5-(t-butyl)-2-substituted benzene motif but incorporates a thiadiazole ring and methyl group instead of halogens.

- Synthesis : Prepared via thermal reaction (100°C, 5 minutes) followed by recrystallization (EtOAc/Hexane), yielding 50% .

- Key Differences : The thiadiazole core alters electronic properties, making it more electron-deficient than the benzaldehyde derivative. This structural divergence likely directs applications toward agrochemicals or heterocyclic drug intermediates.

Compound C : 400-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,10-cyclohexane]

- Structure : A spirocyclic compound featuring tert-butyl and chlorine substituents on a benzothiazole ring fused to a cyclohexane moiety.

- Properties : The spiro architecture introduces conformational rigidity, which may enhance thermal stability compared to linear benzaldehyde derivatives. The chlorine substituent’s position (meta to tert-butyl) could influence π-stacking interactions in crystal structures .

Physicochemical and Reactivity Comparison

Electronic and Functional Implications

- Iodine vs. Chlorine : The iodine atom in this compound may act as a leaving group in nucleophilic aromatic substitution, whereas chlorine’s smaller size favors electrophilic reactions. This duality could make the compound versatile in Suzuki-Miyaura or Ullmann coupling reactions .

- However, it may hinder crystallization due to steric bulk .

- Hydroxyl vs. Chlorine: The hydroxyl group in Compound A increases acidity (pKa ~8–10 for phenolic -OH), whereas chlorine’s electron-withdrawing effect in the target compound may lower the aldehyde’s reactivity toward nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.